molecular formula C44H54N12O21 B12296311 (2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid

(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid

Cat. No.: B12296311
M. Wt: 1087.0 g/mol
InChI Key: FWAQAOUHULVCBP-UHFFFAOYSA-N
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Description

The compound (2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxy groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. The process typically begins with the preparation of the core structure, followed by the sequential addition of amino and carboxy groups. Common reagents used in these reactions include amino acids, carboxylic acids, and various catalysts to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can accurately control the addition of each amino acid, ensuring high purity and yield. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: The carboxy groups can be reduced to alcohols or aldehydes.

    Substitution: The amino and carboxy groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxy groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The amino and carboxy groups allow it to form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid
  • 4,4’-Difluorobenzophenone
  • Noble gas compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino and carboxy groups, which allows it to participate in a wide range of chemical reactions. Additionally, its complex structure provides multiple sites for interaction with biological molecules, making it a versatile tool in scientific research.

Properties

Molecular Formula

C44H54N12O21

Molecular Weight

1087.0 g/mol

IUPAC Name

2,11-diamino-6-(4-amino-4-carboxybutanoyl)-7-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-7-(4-amino-4-carboxybutanoyl)oxycarbonyl-6-(carboxymethyl)-5,8-dioxododecanedioic acid

InChI

InChI=1S/C44H54N12O21/c45-21(36(66)67)5-10-26(57)43(15-30(61)62,27(58)11-6-22(46)37(68)69)44(28(59)12-7-23(47)38(70)71,41(76)77-31(63)14-9-25(49)40(74)75)56(29(60)13-8-24(48)39(72)73)35(65)18-1-3-19(4-2-18)51-16-20-17-52-33-32(53-20)34(64)55-42(50)54-33/h1-4,17,21-25,51H,5-16,45-49H2,(H,61,62)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H3,50,52,54,55,64)

InChI Key

FWAQAOUHULVCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(=O)CCC(C(=O)O)N)C(C(=O)CCC(C(=O)O)N)(C(=O)OC(=O)CCC(C(=O)O)N)C(CC(=O)O)(C(=O)CCC(C(=O)O)N)C(=O)CCC(C(=O)O)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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